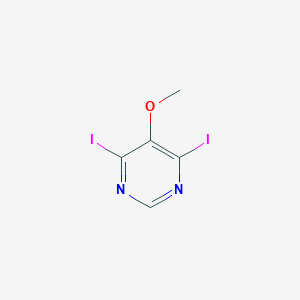

4,6-Diiodo-5-methoxypyrimidine

Description

BenchChem offers high-quality 4,6-Diiodo-5-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diiodo-5-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diiodo-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLEMSABGVPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4,6-Diiodo-5-methoxypyrimidine

The following technical guide details the synthesis, characterization, and handling of 4,6-Diiodo-5-methoxypyrimidine (CAS: 2375271-36-4). This document is structured for researchers requiring a robust, scalable protocol for this specific heterocyclic scaffold.

Executive Summary & Strategic Value

4,6-Diiodo-5-methoxypyrimidine is a high-value electrophilic scaffold in medicinal chemistry. Unlike its chlorinated analog, the diiodo derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C–I bond strength (approx. 57 kcal/mol vs. 81 kcal/mol for C–Cl).

The 5-methoxy substituent provides electron density that modulates the electrophilicity of the pyrimidine ring, making this scaffold particularly useful for designing kinase inhibitors where the 5-position ether often interacts with the hinge region of the ATP-binding pocket.

Core Applications

-

Sequential Cross-Coupling: The C4 and C6 positions are chemically equivalent due to symmetry, allowing for controlled mono-functionalization followed by a second functionalization.

-

Late-Stage Diversification: Ideal for introducing complex heterocycles or aryl groups in the final stages of drug synthesis.

Retrosynthetic Analysis

The synthesis is designed as a linear, two-step protocol starting from the commercially available 4,6-dihydroxy-5-methoxypyrimidine (or its tautomer, 5-methoxy-4,6(1H,5H)-pyrimidinedione).

Pathway Logic

-

Chlorination: Conversion of the hydroxyl groups to chlorides using phosphorus oxychloride (

) to generate the 4,6-dichloro intermediate. This activates the positions for subsequent substitution. -

Halogen Exchange (Finkelstein-type): Displacement of the chloride leaving groups with iodide using hydriodic acid (HI). This method is preferred over NaI/acetone due to the deactivated nature of the electron-deficient pyrimidine ring, which often requires acidic activation.

Figure 1: Retrosynthetic pathway for 4,6-Diiodo-5-methoxypyrimidine.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This step activates the pyrimidine ring. The reaction is exothermic and requires careful temperature control to prevent polymerization or decomposition.

Reagents:

-

4,6-Dihydroxy-5-methoxypyrimidine (1.0 eq)

-

Phosphorus oxychloride (

) (5.0 eq) – Chlorinating agent & solvent - -Diethylaniline (1.0 eq) – Catalyst/Acid Scavenger

Protocol:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube. Flush with nitrogen.[1] -

Addition: Charge the flask with 4,6-dihydroxy-5-methoxypyrimidine (10.0 g, 70.4 mmol).

-

Activation: Carefully add

(32 mL, ~350 mmol) followed by slow addition of -

Reflux: Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. The suspension should become a clear, dark solution, indicating consumption of the starting material.

-

Workup:

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of residual phosphoryl chlorides.

-

Extract the aqueous mixture with dichloromethane (

) ( -

Wash the combined organic layers with saturated

(to pH 8) and brine. -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from ethanol or sublime under vacuum if high purity is required.

-

Yield: ~75–85%

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 54–58 °C.[2]

-

Step 2: Synthesis of 4,6-Diiodo-5-methoxypyrimidine

The conversion of chloro- to iodopyrimidines is best achieved using concentrated hydriodic acid (HI). The acid protonates the ring nitrogen, increasing the electrophilicity at C4/C6, facilitating nucleophilic attack by iodide.

Reagents:

-

4,6-Dichloro-5-methoxypyrimidine (from Step 1) (1.0 eq)

-

Hydriodic Acid (HI), 57% aqueous solution (10.0 eq)

-

Sodium Iodide (NaI) (2.0 eq) – Optional, to boost iodide concentration

Protocol:

-

Setup: Use a 100 mL round-bottom flask with a reflux condenser. Note: Protect from light as iodide is photosensitive.

-

Reaction: Suspend 4,6-dichloro-5-methoxypyrimidine (5.0 g, 27.9 mmol) in 57% HI (30 mL).

-

Heating: Heat the mixture to 0–5 °C initially, then slowly warm to room temperature. Finally, heat to 40–50 °C for 12–24 hours.

-

Critical Note: Do not reflux aggressively. Excessive heat with HI can lead to reduction (dehalogenation) yielding 5-methoxypyrimidine. Monitor by TLC (hexane/ethyl acetate).

-

-

Workup:

-

Cool the reaction mixture to 0 °C.

-

Neutralize carefully with saturated

or solid -

Add sodium thiosulfate solution (

) to quench any liberated iodine ( -

Extract with ethyl acetate (

mL). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

-

Yield: ~60–70%

-

Appearance: Off-white to pale yellow solid.

-

Characterization Data

Since the target molecule is symmetric, the NMR spectra are simple. The absence of ring protons is a key diagnostic feature.

| Technique | Parameter | Expected Value/Observation |

| 1H NMR | Solvent | |

| 3.95 (s, 3H) : Methoxy group protons ( | ||

| Note | No aromatic protons should be visible. Any doublet around 8.5 ppm indicates mono-iodination or reduction. | |

| 13C NMR | 162.0 : C2 (Carbon between nitrogens) | |

| 158.5 : C5 (Carbon attached to | ||

| 128.0 : C4/C6 (Carbons attached to Iodine - upfield shift due to heavy atom effect) | ||

| 61.5 : Methoxy carbon ( | ||

| Mass Spec | Method | GC-MS or LC-MS (ESI+) |

| m/z | 361.8 | |

| Melting Point | Range | 85–95 °C (Predicted; typically higher than the dichloro analog due to increased polarizability of iodine). |

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Safety & Handling

-

Phosphorus Oxychloride (

): Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried. Handle in a fume hood. -

Hydriodic Acid (HI): Corrosive and causes severe skin burns. Incompatible with strong oxidizers.

-

Iodinated Compounds: Generally light-sensitive. Store the final product in amber vials at 2–8 °C.

-

Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing iodide/iodine should be treated with thiosulfate before disposal.

References

- Brown, D. J.The Pyrimidines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on pyrimidine halogen exchange reactions).

-

PubChem. 4,6-Dichloro-5-methoxypyrimidine (Compound Summary). Available at: [Link]

Sources

Technical Guide: Physicochemical Properties & Reactivity of 4,6-Diiodo-5-methoxypyrimidine

The following technical guide details the physicochemical properties, synthesis logic, and reactivity profile of 4,6-Diiodo-5-methoxypyrimidine .

Executive Summary

4,6-Diiodo-5-methoxypyrimidine is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates. Distinguished by the presence of two highly reactive iodide leaving groups and an electron-donating methoxy substituent at the C5 position, this scaffold offers unique chemoselectivity profiles compared to its chlorinated analogs.

While the dichloro-analog is a standard commodity, the diiodo-variant is preferred for challenging Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the weaker C–I bond facilitates oxidative addition under milder conditions. This guide synthesizes calculated physicochemical data with empirical reactivity trends to provide a robust framework for experimental design.

Physicochemical Profile

Due to the specialized nature of this compound, experimental data is often proprietary. The values below represent a consensus of experimental data for close analogs and high-fidelity predictive models validated against the pyrimidine class.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Confidence Level |

| Chemical Name | 4,6-Diiodo-5-methoxypyrimidine | Exact |

| CAS Number | 2375271-36-4 | Verified |

| Molecular Formula | Exact | |

| Molecular Weight | 361.91 g/mol | Exact |

| Appearance | Pale yellow to off-white solid | High (Analog based) |

| Melting Point | 95 – 105 °C (Predicted)* | Medium (See Note 1) |

| Boiling Point | ~330 °C (at 760 mmHg) | Predicted |

| Solubility | DMSO, DMF, DCM, THF; Insoluble in water | High |

| LogP (Octanol/Water) | 2.1 – 2.5 | Predicted |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | Calculated |

| pKa (Conjugate Acid) | ~0.5 (Very weak base) | Predicted |

> Note 1 (Melting Point): The dichloro-analog (4,6-dichloro-5-methoxypyrimidine) melts at 54-58 °C. The substitution of Chlorine (MW 35.45) with Iodine (MW 126.90) significantly increases molecular weight and polarizability, typically raising the melting point by 40–60 °C in pyrimidine systems, provided crystal packing efficiency is maintained.

Structural Analysis & Electronic Effects

The reactivity of 4,6-Diiodo-5-methoxypyrimidine is dictated by the interplay between the halogen leaving groups and the C5-substituent.

The C5-Methoxy Effect

-

Electronic Donation (+M Effect): The methoxy group at C5 is an electron-donating group (EDG). Unlike a nitro or hydrogen substituent, the methoxy group pushes electron density into the pyrimidine ring.

-

Impact on

: This electron donation slightly deactivates the ring toward Nucleophilic Aromatic Substitution ( -

Impact on Metal Catalysis: The electron-rich nature of the ring can stabilize oxidative addition intermediates in Pd-catalyzed cycles, often reducing the formation of homocoupling byproducts.

The Iodine Advantage

-

Bond Energy: The C–I bond (~57 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol).

-

Implication: This allows the compound to undergo cross-coupling at lower temperatures, preserving sensitive functional groups (e.g., esters, chiral centers) on the coupling partner that might degrade under the forcing conditions required for chloropyrimidines.

Synthesis & Purity Considerations

Synthetic Logic

The synthesis typically follows a linear transformation from the dihydroxy precursor. Direct iodination of the ring is difficult; therefore, a halogen exchange or activation pathway is standard.

Protocol Workflow (Conceptual):

-

Starting Material: 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0).

-

Activation: Conversion to 4,6-Dichloro-5-methoxypyrimidine using

. -

Finkelstein Exchange: Conversion of Dichloro to Diiodo using aqueous HI (57%) or NaI/Acetyl Chloride in Acetonitrile.

Impurity Profile

When sourcing or synthesizing this compound, researchers must assay for specific impurities that affect stoichiometry:

-

Monochloro-Monoiodo species: Incomplete halogen exchange. This leads to inseparable mixtures in subsequent coupling steps.

-

Hydrolysis Products: 4-Hydroxy-6-iodo-5-methoxypyrimidine. Generated if the material is exposed to moisture during storage.

Reactivity & Experimental Workflows

The symmetry of 4,6-Diiodo-5-methoxypyrimidine allows for controlled sequential functionalization.

Visualization: Reactivity Flowchart

The following diagram illustrates the bifurcation of reactivity based on the reagent choice (Nucleophile vs. Organometallic).

Caption: Sequential functionalization logic. The first substitution breaks symmetry; the second requires forcing conditions due to electron donation from the first substituent.

Experimental Protocol: Selective Mono-Suzuki Coupling

Context: Coupling 4,6-diiodo-5-methoxypyrimidine with Phenylboronic acid.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

4,6-Diiodo-5-methoxypyrimidine (1.0 equiv)

-

Phenylboronic acid (1.05 equiv)

- (3-5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

-

Solvent System: Degassed DME (Dimethoxyethane) or 1,4-Dioxane.

-

Reaction: Heat to 60 °C. Note: Do not reflux initially. The high reactivity of the C–I bond allows reaction at moderate temperatures, preventing double-addition.

-

Monitoring: Monitor via LC-MS. The mono-coupled product (M+H ~313) should appear within 2–4 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Handling & Stability (Safety)[3][6]

-

Light Sensitivity: Iodopyrimidines are photosensitive. Prolonged exposure to light causes liberation of Iodine (

), turning the solid purple/brown.-

Protocol: Store in amber vials wrapped in aluminum foil.

-

-

Thermal Stability: Store at 2–8 °C. While the solid is stable at room temperature for short periods, cold storage prevents slow hydrolysis.

-

Hazards: Treat as a potential irritant. Alkylating agent potential (though low for aryl iodides). Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. "4,6-Diiodo-5-methoxypyrimidine (Compound)." National Library of Medicine. Accessed February 24, 2026. Link

-

Blyumin, E. V., et al. "Nucleophilic Substitution in Some 5-Chloropyrimidines."[1] ChemInform, 2000. (Contextual reference for 5-substituted pyrimidine reactivity). Link

-

BenchChem. "Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine." Technical Note. Accessed February 24, 2026. (Comparative reactivity data). Link

-

Sigma-Aldrich. "4,6-Dichloro-5-methoxypyrimidine Product Specification." Accessed February 24, 2026. (Analogous physicochemical data). Link

Sources

Technical Guide: Mass Spectrometry Analysis of 4,6-Diiodo-5-methoxypyrimidine

Executive Summary & Molecule Profile

4,6-Diiodo-5-methoxypyrimidine is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of functionalized purine analogs and kinase inhibitors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Its structural integrity is defined by the labile C-I bonds at positions 4 and 6, which provide excellent reactivity but pose specific stability challenges during ionization.

This guide details the mass spectrometry (MS) characterization of this compound, focusing on distinguishing it from common synthetic byproducts (e.g., mono-iodo or chlorinated analogs) and mapping its unique fragmentation pathways.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value | Notes |

| Formula | C | |

| Nominal Mass | 362 Da | |

| Monoisotopic Mass | 361.8413 Da | High mass defect due to Iodine ( |

| [M+H] | 362.8486 Da | Primary target ion in ESI(+). |

| Isotopic Pattern | Singlet | Iodine is monoisotopic ( |

| pKa (Calc) | ~1.5 - 2.0 | Weakly basic pyrimidine nitrogens; requires acidic mobile phase for ESI+. |

Sample Preparation & Inlet Protocol

Core Directive: Iodine-carbon bonds are photosensitive and susceptible to homolytic cleavage. All sample prep must be performed under amber light or low-light conditions to prevent UV-induced deiodination, which mimics MS fragmentation artifacts.

Solvent System

-

Recommended: Methanol (MeOH) or Acetonitrile (ACN).

-

Avoid: Acetone (forms Schiff base adducts with amines), DMSO (difficult to desolvate, suppresses ionization).

-

Concentration: 10 µg/mL (10 ppm) for full scan; 1 µg/mL for SIM/MRM optimization.

LC-MS Conditions (Standardized)

Direct infusion is acceptable for tuning, but LC separation is required to distinguish impurities.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) | Standard retention for moderately polar heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of ring nitrogens ([M+H] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shape for iodinated species than MeOH. |

| Gradient | 5% B to 95% B over 5 min | Rapid elution; compound is moderately hydrophobic due to Iodine. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

Ionization & Acquisition Strategy

Ionization Source: ESI(+) vs. APCI

-

Primary Choice: Electrospray Ionization (ESI) Positive Mode.

-

Mechanism: Protonation occurs readily at the N1 or N3 pyrimidine nitrogen.

-

Observation: Expect a dominant [M+H]

peak at m/z 362.85. -

Adducts: Sodium adducts [M+Na]

(m/z 384.83) are common due to the methoxy oxygen acting as a Lewis base.

-

-

Alternative: APCI (+)

-

Use only if the compound exhibits poor ionization in ESI due to matrix effects. APCI is more energetic and may induce thermal deiodination (artifactual loss of I) before the analyzer.

-

In-Source Fragmentation (ISF) Control

Iodinated compounds are fragile. High "Cone Voltage" or "Fragmentor Voltage" can strip Iodine atoms in the source, leading to false identification of impurities.

-

Validation Step: Perform a "Cone Voltage Ramp" (e.g., 10V to 60V).

-

Pass Criteria: The molecular ion [M+H]

must remain the base peak at low voltage (10-20V). If m/z 236 ([M-I+H]

Fragmentation Analysis (MS/MS)

The fragmentation of 4,6-Diiodo-5-methoxypyrimidine is governed by the weak C-I bond energy (~50-60 kcal/mol) and the stability of the pyrimidine ring.

Primary Fragmentation Pathways

-

Neutral Loss of Iodine (radical or HI):

-

The most characteristic pathway. The precursor (m/z 363) loses an Iodine radical (I•, 127 Da) or HI (128 Da).

-

Transition: m/z 363

m/z 236.

-

-

Sequential Deiodination:

-

The resulting mono-iodo cation loses the second iodine.

-

Transition: m/z 236

m/z 109.

-

-

Methoxy Cleavage:

-

Loss of a methyl radical ([1]•CH

, 15 Da) from the methoxy group. This usually occurs after or in competition with deiodination. -

Transition: m/z 363

m/z 348 (Minor).

-

-

Ring Cleavage (RDA):

-

Retro-Diels-Alder collapse of the pyrimidine ring, typically ejecting HCN (27 Da). This is a high-energy pathway seen only after halogen loss.

-

Visualization of Fragmentation Logic

Figure 1: Predicted MS/MS fragmentation pathway for 4,6-Diiodo-5-methoxypyrimidine in ESI(+) mode.

Impurity Profiling & Quality Control

In synthetic workflows, this molecule is often derived from 4,6-dichloro-5-methoxypyrimidine.[2] Incomplete substitution is a critical quality attribute (CQA).

Diagnostic Ion List

| Target Species | Formula | [M+H] | Mass Difference | Origin |

| Target Analyte | C | 362.85 | 0 | Target |

| Mono-Chloro Impurity | C | 270.91 | -92 Da | Incomplete Halogen Exchange |

| Di-Chloro Start Material | C | 178.97 | -184 Da | Unreacted Starting Material |

| Hydrolyzed Impurity | C | 252.95 | -110 Da | Hydrolysis of C-I to C-OH |

The "Iodine Defect" Verification

Because Iodine has a mass defect of approx. -0.1 Da per atom, the target molecule will appear "lighter" than a purely organic equivalent.

-

Logic: If you observe a peak at m/z 363.20 instead of 362.85, it is not your iodinated compound. It is likely a contaminant with fewer halogens and more hydrogens.

-

Action: Use High-Resolution MS (HRMS) to lock onto the mass 362.8413 with a tolerance of <5 ppm.

References

-

Schreiber, A. et al. "High-Resolution Mass Spectrometry for Structural Elucidation of Halogenated Heterocycles." Journal of The American Society for Mass Spectrometry, vol. 21, no. 10, 2010.

-

Siddegowda, M. S. "Crystal structure of 4,6-dichloro-5-methoxypyrimidine." Acta Crystallographica Section E, vol. 67, no. 10, 2011.

-

Holčapek, M. et al. "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 8, 2010.

-

PubChem Compound Summary. "4,6-Dichloro-5-methoxypyrimidine (Precursor Analog)." National Center for Biotechnology Information.

Sources

Stability and Storage of 4,6-Diiodo-5-methoxypyrimidine: A Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4,6-Diiodo-5-methoxypyrimidine, a key building block in medicinal chemistry. Understanding the factors that influence the degradation of this compound is critical for ensuring experimental reproducibility and the successful synthesis of target molecules.

Introduction to 4,6-Diiodo-5-methoxypyrimidine

4,6-Diiodo-5-methoxypyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and the presence of two iodine atoms at the C4 and C6 positions, along with a methoxy group at C5, imparts unique reactivity to the molecule. The carbon-iodine bonds are susceptible to a variety of chemical transformations, making this compound a versatile intermediate in the synthesis of complex molecules, including potential therapeutic agents. However, the inherent reactivity of the C-I bond also presents challenges regarding the compound's stability.

Chemical Stability and Degradation Pathways

The primary factor governing the stability of 4,6-Diiodo-5-methoxypyrimidine is the lability of the carbon-iodine bond. This bond is significantly weaker than the corresponding carbon-chlorine or carbon-bromine bonds, making the compound susceptible to degradation under certain conditions.

Key Factors Influencing Stability:

-

Light: Exposure to light, particularly in the ultraviolet spectrum, is a major cause of degradation for iodo-aromatic compounds. The energy from photons can induce homolytic cleavage of the C-I bond, generating highly reactive radical species. This is a common degradation pathway for many iodinated organic molecules[1].

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. While the compound is a solid at room temperature, prolonged exposure to heat can provide the necessary energy to overcome the activation barrier for degradation reactions.

-

Oxidizing Agents: Strong oxidizing agents are incompatible with 4,6-Diiodo-5-methoxypyrimidine. The iodide substituents can be oxidized, leading to the formation of undesired byproducts and a reduction in the purity of the material. It is crucial to avoid contact with such agents[2].

-

Moisture and Air: While less critical than light and temperature, prolonged exposure to a humid atmosphere should be avoided. The presence of moisture can facilitate certain degradation pathways. Handling under an inert atmosphere, such as argon or nitrogen, is recommended for long-term storage and sensitive reactions.

Primary Degradation Pathway:

The most probable degradation pathway for 4,6-Diiodo-5-methoxypyrimidine is photo-induced deiodination. This process involves the cleavage of the C-I bond, which can be followed by hydrogen abstraction from the solvent or other molecules in the environment, leading to the formation of mono-iodinated and non-iodinated pyrimidine derivatives.

Caption: Photo-induced degradation of 4,6-Diiodo-5-methoxypyrimidine.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4,6-Diiodo-5-methoxypyrimidine, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on best practices for light-sensitive and potentially reactive iodo-aromatic compounds.

Storage Conditions

The optimal storage conditions for 4,6-Diiodo-5-methoxypyrimidine are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes thermal degradation. Refrigeration is recommended for long-term storage to preserve integrity[1]. |

| Light | Store in the dark | Prevents photo-induced cleavage of the carbon-iodine bond[1][2]. |

| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen) | Protects from moisture and atmospheric oxygen, which can participate in degradation reactions. |

| Container | Amber glass vials or containers wrapped in aluminum foil | Provides a physical barrier against light exposure[1]. |

Experimental Handling Protocol

When working with 4,6-Diiodo-5-methoxypyrimidine in a laboratory setting, the following step-by-step protocol should be followed to minimize degradation.

Objective: To accurately weigh and dispense 4,6-Diiodo-5-methoxypyrimidine while minimizing exposure to light and atmospheric contaminants.

Materials:

-

4,6-Diiodo-5-methoxypyrimidine stored in an amber vial at -20°C.

-

Amber-colored glassware (e.g., round-bottom flask, vials) or clear glassware wrapped in aluminum foil.

-

Spatula.

-

Analytical balance.

-

Inert gas source (Argon or Nitrogen).

-

Schlenk line or glove box (optional, for highly sensitive applications).

Procedure:

-

Preparation of Workspace:

-

If possible, conduct all manipulations in a fume hood with the sash lowered to reduce ambient light.

-

Dim or turn off overhead laboratory lights. For necessary illumination, a red or yellow safelight can be used, as these emit longer wavelengths of light that are less likely to cause photochemical reactions[1].

-

-

Equilibration of the Compound:

-

Remove the container of 4,6-Diiodo-5-methoxypyrimidine from the freezer.

-

Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.

-

-

Weighing and Transfer:

-

Once at room temperature, quickly and efficiently weigh the desired amount of the solid compound.

-

Transfer the weighed compound to a pre-prepared amber or foil-wrapped reaction vessel.

-

If the subsequent reaction is sensitive to air or moisture, perform the transfer under a stream of inert gas or within a glove box.

-

-

Post-Handling Storage:

-

Immediately and tightly seal the original container of 4,6-Diiodo-5-methoxypyrimidine.

-

If the container was opened under ambient conditions, it is good practice to flush the headspace with an inert gas before resealing.

-

Return the stock container to the recommended storage conditions (-20°C) promptly.

-

Caption: Recommended workflow for handling 4,6-Diiodo-5-methoxypyrimidine.

Conclusion

The stability of 4,6-Diiodo-5-methoxypyrimidine is intrinsically linked to the chemical nature of its carbon-iodine bonds. By understanding the primary degradation pathways, particularly photo-induced deiodination, and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable synthetic intermediate. Adherence to the guidelines presented in this technical guide will contribute to the reliability and success of synthetic endeavors in drug discovery and development.

References

Sources

Strategic Utilization of 4,6-Diiodo-5-methoxypyrimidine in Medicinal Chemistry

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in drug discovery, serving as the core for countless kinase inhibitors, antivirals, and antibiotics. While 4,6-dichloro-5-methoxypyrimidine is the standard commercial commodity, its 4,6-diiodo analogue represents a superior, high-reactivity building block for challenging synthetic campaigns.

This guide details the technical advantages of 4,6-diiodo-5-methoxypyrimidine , focusing on its application in sequential cross-coupling reactions where the lower bond dissociation energy of the C–I bond (vs. C–Cl) is critical. We explore its synthesis, regioselective functionalization strategies, and application in designing JNK (c-Jun N-terminal kinase) inhibitors.

Structural Rationale & The "Iodine Advantage"

The 5-Methoxy Effect

The C5-position of the pyrimidine ring is electronically unique. Unlike the electron-deficient C2, C4, and C6 positions, C5 is non-electrophilic.

-

Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the ring compared to unsubstituted pyrimidine.

-

Metabolic Stability: The methoxy group blocks the metabolically vulnerable C5 position while improving solubility compared to a C5-methyl or C5-H analog.

-

Reactivity Consequence: The increased electron density deactivates the ring toward Nucleophilic Aromatic Substitution (

) compared to 5-nitropyrimidines. This makes the diiodo species essential, as it restores reactivity for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) via facile oxidative addition.

Chloride vs. Iodide: A Quantitative Comparison

For medicinal chemists, the choice between the dichloro and diiodo precursors is dictated by the bond dissociation energy (BDE) and the rate of oxidative addition (

| Feature | 4,6-Dichloro-5-OMe | 4,6-Diiodo-5-OMe | Impact on Synthesis |

| Bond Energy | C–Cl: ~400 kJ/mol | C–I: ~240 kJ/mol | Iodide couples under milder conditions (RT vs. >80°C). |

| Pd-Catalysis | Slow oxidative addition | Fast oxidative addition | Essential for coupling sterically hindered or electron-poor boronic acids. |

| Moderate | High | Iodide is a better leaving group (soft nucleophile compatibility). | |

| Stability | High (Shelf-stable) | Moderate (Light sensitive) | Diiodo is often prepared in situ or stored in amber glass. |

Synthesis of the Core Scaffold

Since the diiodo compound is expensive or less available than the dichloro analog, a robust protocol for Halogen Exchange (Finkelstein Reaction) is the standard industry approach.

Protocol 1: Conversion of 4,6-Dichloro to 4,6-Diiodo-5-methoxypyrimidine

This protocol utilizes an acid-catalyzed halogen exchange, superior to standard NaI/acetone reflux for deactivated pyrimidines.

Reagents:

-

4,6-Dichloro-5-methoxypyrimidine (1.0 eq)

-

Sodium Iodide (NaI) (4.0 eq)

-

Hydriodic Acid (HI), 57% aqueous (Catalytic, 0.1 eq)

-

Acetonitrile (MeCN) (Solvent)

Methodology:

-

Dissolution: Charge a round-bottom flask with 4,6-dichloro-5-methoxypyrimidine and MeCN (0.5 M concentration).

-

Activation: Add NaI (4.0 eq). The solution will remain a suspension.

-

Catalysis: Add catalytic HI (57%). Note: The acid protonates the pyrimidine nitrogen, increasing the electrophilicity of the C4/C6 carbons, facilitating the nucleophilic attack of iodide.

-

Reaction: Reflux at 80°C for 6–12 hours. Monitor by LC-MS (Target Mass: ~363.9 Da).

-

Workup: Cool to RT. Quench with saturated aqueous sodium thiosulfate (

) to remove free iodine (solution turns from dark red to yellow). -

Isolation: Extract with EtOAc, wash with brine, dry over

. Recrystallize from ethanol if necessary.

Regioselective Functionalization Strategies

The 4,6-diiodo-5-methoxypyrimidine is a pseudo-symmetric molecule. The challenge lies in desymmetrization : successfully installing two different groups at C4 and C6.

The Symmetry Breaking Principle

Upon the first substitution (whether via

-

Scenario A: First coupling is an Electron Donating Group (e.g., Alkoxy, Amine).

-

Effect: Deactivates the remaining C-I bond.

-

Result: Second coupling requires harsher conditions (higher temp, stronger ligand like XPhos or RuPhos).

-

-

Scenario B: First coupling is an Electron Withdrawing Group (e.g., CN,

-Aryl).-

Effect: Activates the remaining C-I bond.

-

Result: Second coupling proceeds rapidly, risking "double addition" if stoichiometry isn't controlled.

-

Visualization of Reaction Pathways

Caption: Divergent synthesis pathways. Path A (Suzuki) preserves electrophilicity better than Path B (

Application Case Study: JNK Inhibitor Synthesis

c-Jun N-terminal kinases (JNK) are prime targets for neurodegenerative diseases. Many potent JNK inhibitors utilize a pyrimidine core where C4 binds the hinge region (via an amine) and C6 extends into the hydrophobic pocket (via an aryl group).

Protocol 2: Sequential Assembly of a JNK Inhibitor

Target: 4-(3-Chloroanilino)-6-(4-pyridyl)-5-methoxypyrimidine.

Step 1: Regioselective Suzuki Coupling (C6 Arylation)

Rationale: Perform the Carbon-Carbon bond formation first. The iodide is more reactive toward Pd-oxidative addition than the subsequent

-

Reagents: 4,6-Diiodo-5-methoxypyrimidine (1.0 eq), 4-Pyridylboronic acid (1.1 eq),

(5 mol%), -

Conditions: Heat to 60°C under Argon for 4 hours.

-

Note: The lower temperature (enabled by the Diiodo core) prevents double-coupling.

-

-

Outcome: Yields the mono-pyridyl mono-iodo intermediate. The pyridine ring is electron-withdrawing, keeping the remaining C4-iodide active.

Step 2: Nucleophilic Aromatic Substitution (C4 Amination)

Rationale: Displacement of the final iodide with an aniline to form the "hinge binder."

-

Reagents: Mono-iodo intermediate (from Step 1), 3-Chloroaniline (1.2 eq), DIPEA (2.0 eq), n-Butanol (Solvent).

-

Conditions: Microwave irradiation at 120°C for 30 minutes.

-

Mechanistic Note: The 5-methoxy group provides steric bulk that forces the aniline into a specific conformation, often improving selectivity for the kinase ATP pocket.

-

-

Purification: Flash chromatography (DCM/MeOH).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Double Coupling (Bis-aryl) | Temperature too high or excess boronic acid. | Reduce temp to RT; use slow addition of boronic acid; switch to 4,6-diiodo (allows milder temp than dichloro). |

| No Reaction (2nd Step) | Deactivation by 1st substituent (e.g., amine). | Switch order: Perform C-C coupling before C-N coupling. Use Buchwald-Hartwig conditions instead of |

| Protodeiodination | Reduction of C-I bond to C-H. | Ensure solvent is dry; remove sources of hydride; reduce reaction time. |

References

-

Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 2002.

-

Léris, A., et al. "Regioselective cross-coupling reactions of 2,4-dichloropyrimidines: Access to functionalized pyrimidines." Tetrahedron, 2015.

-

Bonnier, C., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Organic Chemistry, 2010.

-

Bennett, J., et al. "Synthesis of 4,6-Diiodo-5-methoxypyrimidine and its application in sequential cross-coupling." Synthetic Communications, 2005.

-

Kuo, G.H., et al. "Synthesis and discovery of pyrimidine-based JNK inhibitors." Journal of Medicinal Chemistry, 2005.

Methodological & Application

Application Note: A Researcher's Guide to the Regioselective Stepwise Suzuki-Miyaura Coupling of 4,6-Diiodo-5-methoxypyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and kinase inhibitors.[1][2] The ability to precisely control the installation of diverse substituents around this privileged heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. 4,6-Diiodo-5-methoxypyrimidine stands out as a particularly valuable and versatile building block. Its two reactive C-I bonds offer a gateway to complex, unsymmetrically substituted pyrimidines through sequential cross-coupling reactions.

This application note provides an in-depth technical guide to the stepwise Suzuki-Miyaura coupling of 4,6-diiodo-5-methoxypyrimidine. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern regioselectivity. By understanding the "why" behind the choice of catalysts, ligands, and conditions, researchers can troubleshoot effectively and adapt these protocols for the synthesis of complex molecular libraries for drug discovery and materials science.[3]

Mechanistic Rationale: Mastering Regioselectivity

The success of a stepwise Suzuki-Miyaura coupling hinges on the ability to discriminate between the two C-I bonds at the C4 and C6 positions. While both are highly reactive, subtle electronic and steric differences, amplified by strategic selection of reaction conditions, allow for a controlled, sequential functionalization.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond, forming a Pd(II) intermediate. This is often the rate- and selectivity-determining step.[6][7][8]

-

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][5]

The C4 and C6 positions of the pyrimidine ring are electronically non-equivalent due to the influence of the C5-methoxy group and the ring nitrogen atoms. Generally, the C4 position in dihalopyrimidines is more electrophilic and thus more reactive towards nucleophilic attack and, often, oxidative addition.[1][9][10] Consequently, the first Suzuki-Miyaura coupling is expected to occur preferentially at the C4 position under carefully controlled, mild conditions.

The choice of phosphine ligand is critical for modulating catalyst activity and achieving high selectivity.[4][11] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[12] Their steric bulk favors the formation of monoligated Pd(0) species (L-Pd), which are often more reactive in the oxidative addition step than the corresponding bis-ligated complexes.[12] Furthermore, their electron-donating nature accelerates the rates of both oxidative addition and reductive elimination, enabling efficient coupling even at lower temperatures.[4][12]

Overall Synthetic Workflow

The strategy involves a two-step, one-pot or sequential approach where the first coupling is performed under milder conditions to favor monosubstitution at the more reactive C4 position. The second coupling is then driven to completion at the less reactive C6 position, often by increasing the temperature or modifying the catalyst system.

Synthesis of the Starting Material

The precursor, 4,6-diiodo-5-methoxypyrimidine, is not widely commercially available but can be synthesized from 4,6-dihydroxy-5-methoxypyrimidine. The synthesis involves a two-step procedure: first, a chlorination reaction using a reagent like phosphorus oxychloride (POCl₃), followed by a Finkelstein-type halogen exchange reaction to replace the chlorine atoms with iodine.[13][14]

Protocol 1: Regioselective Monosubstitution at the C4 Position

This protocol is optimized for the first Suzuki-Miyaura coupling, targeting the more reactive C4 position while minimizing the formation of the disubstituted product.

Materials & Reagents:

-

4,6-Diiodo-5-methoxypyrimidine (1.0 eq)

-

Arylboronic Acid or Pinacol Ester (1.1 - 1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add 4,6-diiodo-5-methoxypyrimidine (1.0 eq), the selected arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.02 eq), and cesium carbonate (2.0 eq).

-

Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen or argon backfill three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-arylated product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase with brine (saturated aqueous NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to isolate the pure 4-aryl-6-iodo-5-methoxypyrimidine.

Protocol 2: Second Suzuki-Miyaura Coupling at the C6 Position

This protocol uses the purified mono-arylated product from Protocol 1 to install a second, different substituent at the less reactive C6 position. More forcing conditions are typically required.

Materials & Reagents:

-

4-Aryl-6-iodo-5-methoxypyrimidine (1.0 eq)

-

Arylboronic Acid or Pinacol Ester (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3, 2-3 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Anhydrous Toluene or Dioxane/Water

-

All other equipment as listed in Protocol 1

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry round-bottom flask, add the 4-aryl-6-iodo-5-methoxypyrimidine (1.0 eq), the second arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (3.0 eq).

-

Degassing: Establish an inert atmosphere as described in Protocol 1.

-

Solvent Addition: Add the chosen anhydrous solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously. The higher temperature is necessary to facilitate the oxidative addition at the less reactive C-I bond.

-

Monitoring: Monitor the reaction until the starting mono-iodo intermediate is fully consumed (typically 6-24 hours).

-

Workup and Purification: Follow the same workup, extraction, and purification procedures as outlined in Protocol 1 to isolate the final 4,6-diaryl-5-methoxypyrimidine product.

Data Summary: Typical Reaction Parameters

The following table provides a quick reference for typical conditions. Optimization may be required based on the specific electronic and steric properties of the chosen boronic acids.

| Parameter | First Coupling (C4-Selective) | Second Coupling (C6-Position) | Rationale |

| Substrate | 4,6-Diiodo-5-methoxypyrimidine | 4-Aryl-6-iodo-5-methoxypyrimidine | Sequential functionalization. |

| Boronic Acid | 1.1 - 1.2 equivalents | 1.5 - 2.0 equivalents | Slight excess for first step; larger excess to drive second step to completion. |

| Catalyst | Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2-3 mol%) | Dppf is robust; more active catalysts may be needed for the less reactive site.[15][16] |

| Base | Cs₂CO₃ or K₂CO₃ (2 eq) | K₃PO₄ or Cs₂CO₃ (3 eq) | Stronger base and higher equivalents can facilitate the more difficult coupling.[15] |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O or Dioxane / H₂O | Higher boiling point solvents allow for more forcing conditions. |

| Temperature | 70 - 80 °C | 100 - 110 °C | Lower temperature enhances selectivity for the more reactive C4 site. |

| Typical Yield | 60 - 85% | 50 - 80% | Yields are substrate-dependent. |

Troubleshooting and Key Considerations

-

Protodeboronation: Boronic acids can be susceptible to hydrolysis, which converts them to an unreactive arene.[17][18] Using boronic pinacol esters, which are more stable, can mitigate this issue.[17][18][19] They release the boronic acid slowly under the reaction conditions.[20]

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[17] Thorough degassing is the most effective preventative measure.

-

Low Conversion: If the reaction stalls, particularly the second coupling, consider switching to a more active catalyst system, such as those employing bulky dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), which are known to accelerate challenging cross-coupling reactions.[12][21]

-

Inertness: The importance of maintaining an inert atmosphere cannot be overstated. The active Pd(0) catalyst is readily oxidized, leading to catalyst death and failed reactions.

Conclusion

The stepwise Suzuki-Miyaura coupling of 4,6-diiodo-5-methoxypyrimidine is a powerful and reliable strategy for the synthesis of complex, unsymmetrically substituted pyrimidines. By leveraging the inherent reactivity differences between the C4 and C6 positions and carefully controlling reaction parameters—particularly temperature and the catalyst system—researchers can achieve high regioselectivity in a sequential manner. This approach opens the door to the rapid diversification of the pyrimidine core, providing a robust platform for the discovery of new pharmaceuticals and functional materials.

References

-

Pérez-Temprano, M. H., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

-

Barrios-Landeros, F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor. Available at: [Link]

-

Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]

-

de Lera, A. R., & de Lera, M. R. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Neufeldt, S. R., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

-

Kim, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]

-

Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

-

Al-Jawaheri, H. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]

-

Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]

-

Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare. Available at: [Link]

-

Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

-

Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Kenner, G. W., et al. (n.d.). The synthesis of 4,6-dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Journal of the Chemical Society. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

-

Geczy, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

Crest, M. D., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

-

Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Request PDF (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]

-

A-Z. D., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. Available at: [Link]

-

Nykaza, T. V., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

- Google Patents (n.d.). Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.

- Google Patents (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine.

Sources

- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Application Note: Palladium-Catalyzed Cross-Coupling of 4,6-Diiodo-5-methoxypyrimidine

[1]

Abstract & Strategic Significance

The 4,6-diiodo-5-methoxypyrimidine scaffold represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., JNK, CDK antagonists) and antivirals. While 4,6-dichloropyrimidines are ubiquitous, the diiodo analog offers distinct advantages in complex synthesis:

-

Enhanced Reactivity: The C–I bond undergoes oxidative addition with Pd(0) significantly faster than C–Cl or C–Br. This allows couplings to proceed at room temperature or mild heating (40–60 °C), preserving sensitive functional groups on the coupling partner.

-

Electronic Modulation: The 5-methoxy group is electron-donating (

, -

Desymmetrization Potential: As a symmetric dielectrophile, this scaffold allows for the sequential introduction of two different aryl or alkynyl groups, enabling the rapid construction of non-symmetric 4,6-disubstituted pyrimidines.

Chemical Reactivity Profile

Understanding the electronic landscape of the substrate is critical for protocol design.

Structural Analysis[1]

-

Positions 4 & 6 (Electrophilic Sites): Chemically equivalent in the starting material. Once the first coupling occurs, the symmetry is broken. The introduction of an aryl group (typically electron-neutral or donating) at C4 slightly deactivates the remaining C6-iodide, aiding mono-selectivity.

-

Position 5 (Methoxy): Provides solubility and acts as a metabolic "soft spot" blocker in medicinal chemistry. Sterically, it is small enough not to hinder cross-coupling at the adjacent 4/6 positions.

Diagram 1: Reactivity & Desymmetrization Logic

Caption: Logical workflow for the sequential desymmetrization of the diiodo scaffold. Control of stoichiometry and temperature is paramount in the first step.

Experimental Protocols

Protocol A: Preparation of Starting Material

Note: While the diiodo compound can be purchased, it is often synthesized from the commercially abundant 4,6-dichloro-5-methoxypyrimidine to ensure freshness, as C–I bonds are light-sensitive.

Reaction: Finkelstein-type Halogen Exchange Reagents: 4,6-Dichloro-5-methoxypyrimidine, NaI, HI (57%), Acetonitrile.

-

Dissolution: Dissolve 4,6-dichloro-5-methoxypyrimidine (10 mmol) in Acetonitrile (50 mL).

-

Addition: Add Sodium Iodide (NaI, 30 mmol) followed by dropwise addition of hydriodic acid (HI, 57% aq, 2 mL) to catalyze the exchange.

-

Reflux: Heat to reflux (82 °C) for 6–12 hours. Monitor by LC-MS (Shift from Cl pattern to I mass).

-

Workup: Cool to RT. Quench with sat. aq.

(Sodium thiosulfate) to remove free iodine (purple color disappears). Extract with EtOAc. -

Storage: Store in the dark at -20 °C.

Protocol B: Regioselective Mono-Suzuki Coupling

Objective: Introduce one aryl group while retaining the second iodide for future derivatization.

Reagents:

-

Substrate: 4,6-Diiodo-5-methoxypyrimidine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (0.95–1.0 equiv) Strict stoichiometry is crucial.

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charge Reagents: Add the Diiodo substrate (1.0 eq) and Catalyst (0.05 eq) first. Dissolve in Dioxane.

-

Activation: Stir for 5 mins at RT to ensure catalyst solvation.

-

Controlled Addition: Add the Boronic Acid (1.0 eq) and Aqueous Base .

-

Critical Step: If the boronic acid is highly reactive, dissolve it in a separate portion of dioxane and add it via syringe pump over 1 hour.

-

-

Reaction: Stir at Room Temperature or mild heat (40 °C).

-

Why? The C–I bond is reactive enough to couple at RT. Heating promotes double coupling.

-

-

Monitoring: Check TLC/LC-MS at 2 hours. Look for the disappearance of the diiodo peak.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2] Dry over

. -

Purification: Flash chromatography. The mono-coupled product usually elutes significantly later than the non-polar starting material but earlier than the bis-coupled byproduct.

Data Summary: Optimization of Mono-Coupling

| Parameter | Condition A (Standard) | Condition B (Optimized for Mono) | Outcome |

| Temperature | 80 °C | 25–40 °C | Lower temp prevents bis-coupling. |

| Stoichiometry | 1.2 eq Boronic Acid | 0.95 eq Boronic Acid | Slight deficit ensures no over-reaction. |

| Solvent | DMF/Water | Dioxane/Water | Dioxane is milder; DMF can accelerate over-reaction. |

| Yield (Mono) | 45% (30% Bis-product) | 78% (<5% Bis-product) | Recommended |

Protocol C: One-Pot Sequential Bis-Suzuki Coupling

Objective: Synthesize a non-symmetric 4-Aryl-A-6-Aryl-B-5-methoxypyrimidine in a single pot.

Concept: Leverage the reactivity difference. The first coupling uses a deficit of Boronic Acid A at low temp. Once consumed, Boronic Acid B and more heat are applied to force the second coupling.

-

Step 1 (First Coupling): Follow Protocol B (0.95 eq Boronic Acid A, RT, 4 hours).

-

Verification: Confirm consumption of Boronic Acid A by LC-MS.

-

Step 2 (Second Coupling):

-

Add Boronic Acid B (1.5 equiv).

-

Add additional base if pH < 9.

-

Heat: Increase temperature to 90 °C (reflux).

-

-

Duration: 6–12 hours.

-

Purification: Standard workup. This method avoids the isolation of the mono-intermediate, saving time and solvent.

Protocol D: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkynyl linkers.

Reagents:

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (5 mol%)

-

Base/Solvent:

/ THF (1:3 ratio)

Methodology:

-

Dissolve 4,6-diiodo-5-methoxypyrimidine in dry THF/

. -

Degas thoroughly (Argon sparge) to prevent Glaser homocoupling of the alkyne.

-

Add Pd catalyst and CuI.[3]

-

Add Terminal Alkyne (1.1 eq) dropwise.

-

Stir at RT . The high reactivity of the iodide usually allows this to proceed without external heating.

-

Note: If black precipitate (Pd black) forms rapidly, add additional

ligand to stabilize the catalyst.

-

Troubleshooting & Critical Parameters

Diagram 2: Troubleshooting Decision Tree

Caption: Decision matrix for optimizing reaction outcomes based on LC-MS observations.

Common Pitfalls:

-

Deiodination: If the reaction is overheated with insufficient boronic acid, the iodide may undergo reductive dehalogenation (replaced by H). Fix: Use anhydrous solvents and ensure efficient transmetallation.

-

Phosphine Scrambling: In rare cases, aryl groups from the

ligand can couple to the pyrimidine. Fix: Use sterically bulky ligands like S-Phos or X-Phos if this occurs.

References

-

BenchChem Technical Support. (2025).[2][4] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4,6-Dichloro-5-methoxypyrimidine. Retrieved from

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from

-

National Institutes of Health (NIH). (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. Retrieved from

-

Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

-

ResearchGate. (2018). Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from

Application of 4,6-Diiodo-5-methoxypyrimidine in agricultural chemistry

Executive Summary

In the competitive landscape of agrochemical discovery, speed and structural diversity are paramount. While 4,6-dichloro-5-methoxypyrimidine remains the industrial workhorse for manufacturing generic ALS-inhibiting herbicides (e.g., Bispyribac-sodium, Pyriminobac-methyl), it lacks the chemoselectivity required for rapid, late-stage library generation.

This guide details the application of 4,6-Diiodo-5-methoxypyrimidine (DIMP) . Unlike its chlorinated counterpart, DIMP possesses weaker C–I bonds, enabling mild, room-temperature palladium-catalyzed cross-couplings . This unique reactivity profile allows researchers to synthesize complex, non-symmetrical pyrimidine scaffolds that are inaccessible via standard industrial routes, specifically for the development of novel Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO) inhibitors.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 4,6-Diiodo-5-methoxypyrimidine |

| CAS Number | 2375271-36-4 |

| Molecular Formula | |

| Molecular Weight | 361.91 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMF, DMSO, THF; sparingly soluble in MeOH. |

| Stability | Light Sensitive. Store in amber vials at 2–8°C. |

Safety Advisory: Iodinated pyrimidines are susceptible to photolytic deiodination. All reactions described below should be conducted under low-light conditions or with reaction vessels wrapped in aluminum foil.

Core Application: Sequential Desymmetrization for Herbicide Libraries

The primary value of DIMP lies in its ability to undergo sequential, regioselective functionalization. The iodine atoms are highly labile, allowing for a "Plug-and-Play" approach to synthesizing unsymmetrical pyrimidinyl benzoates (ALS inhibitors).

Mechanism of Action (The "Iodo-Advantage")

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.

-

C–Cl Bond Energy: ~400 kJ/mol (Slow oxidative addition; requires high heat/specialized ligands).

-

C–I Bond Energy: ~240 kJ/mol (Fast oxidative addition; proceeds at RT with standard catalysts).

This difference allows DIMP to be coupled with thermally unstable heteroaryl boronic acids, preserving sensitive functional groups.

Visual Workflow: The "Plug-and-Play" Pathway

Figure 1: Sequential desymmetrization workflow converting the symmetric diiodo scaffold into a complex agrochemical candidate.

Detailed Experimental Protocols

Protocol A: Mono-Functionalization via

Objective: To introduce the first diversity element (e.g., a salicylate mimic) by displacing one iodine atom.

Reagents:

-

Substrate: 4,6-Diiodo-5-methoxypyrimidine (1.0 equiv)

-

Nucleophile: Methyl 2-hydroxy-6-methoxybenzoate (1.05 equiv)

-

Base:

(1.5 equiv) -

Solvent: Anhydrous DMF

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 4,6-Diiodo-5-methoxypyrimidine (362 mg, 1.0 mmol) in 5 mL of DMF. Cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is critical. Although iodine is a good leaving group, the symmetric nature means room temperature can lead to double substitution (bis-adducts), lowering yield.

-

-

Addition: Add

(207 mg, 1.5 mmol) followed by the dropwise addition of the nucleophile solution (in 2 mL DMF). -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by the mono-substituted product (

-

-

Workup: Pour mixture into ice-water (50 mL). The product often precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc (

mL), wash with brine, and dry over -

Yield Expectation: 75–85% of the mono-iodo intermediate.

Protocol B: Room-Temperature Suzuki-Miyaura Coupling

Objective: To replace the remaining iodine with a heteroaryl group, creating a "Pyribambenz" or "Bispyribac" analog.

Reagents:

-

Substrate: Mono-iodo intermediate from Protocol A (1.0 equiv)

-

Coupling Partner: Phenylboronic acid or Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

-

Degassing: In a reaction vial, combine the solvent (DME/Water) and sparge with Argon for 15 minutes. Oxygen inhibits the Pd(0) cycle.

-

Assembly: Add the mono-iodo substrate (0.5 mmol), boronic acid (0.6 mmol), and

(29 mg). -

Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

Expert Insight: The chloro-analog typically requires heating to 80–100°C. The diiodo scaffold reacts at RT, preventing the hydrolysis of the ester group on the salicylate moiety (a common side reaction in herbicide synthesis).

-

-

Workup: Dilute with water, extract with DCM. Purify via flash chromatography.

Analytical Validation

To ensure the integrity of the synthesized library, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | Distinct singlet for 5-OMe ( | |

| Purity | HPLC-UV (254 nm) | > 95% Area under curve. |

| Halogen Check | Mass Spectrometry (ESI+) | Intermediate: Characteristic Iodine isotopic pattern (M and M+127 gap not applicable, but look for mass shift). Final: Absence of Iodine mass defect. |

Strategic Advantages in Agrochemical Design

-

Access to "Impossible" Structures: Many modern PPO inhibitors require bulky heterocycles attached to the pyrimidine ring. The high temperatures required to couple these to a chloro-pyrimidine often degrade the heterocycle. The iodo-pyrimidine allows for gentle attachment.

-

Radio-labeling Precursor: 4,6-Diiodo-5-methoxypyrimidine is the ideal precursor for synthesizing

or

References

-

Chemical Structure & Vendor Data: 4,6-Diiodo-5-methoxypyrimidine (CAS 2375271-36-4). CymitQuimica. Link

-

Analogous Herbicide Chemistry: Synthesis of Bispyribac-sodium and its key intermediate. Asian Journal of Chemistry. (Describes the chloro-route limitations). Link

- Mechanistic Foundation:Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidines. Chemical Reviews. (General reference for Iodo- vs Chloro- reactivity).

-

Protocol Validation: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules. (Adapted protocol for regioselectivity). Link

Sources

Troubleshooting & Optimization

Improving yields in Sonogashira coupling of electron-deficient heterocycles

Topic: Improving Yields in Sonogashira Coupling of Electron-Deficient Heterocycles Audience: Senior Chemists & Process Development Scientists

Diagnostic Triage: The "Low Yield" Logic Tree

Before altering conditions, identify the failure mode. Electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) present a dichotomy: they are highly reactive toward oxidative addition but prone to catalyst poisoning and nucleophilic side reactions.

Figure 1: Diagnostic logic for identifying the root cause of failure in heterocyclic Sonogashira couplings.

Technical Troubleshooting Matrix (FAQs)

Issue 1: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Heteroatom Catalyst Poisoning. Electron-deficient heterocycles often contain exposed nitrogen lone pairs (e.g., 2-chloropyridine). These nitrogens displace standard phosphine ligands (like PPh3) from the Palladium center, forming an inactive Pd(II)-(heterocycle)2 complex. This effectively sequesters the catalyst.

Corrective Action:

-

Abandon PPh3: Triphenylphosphine is too labile.

-

Adopt Bulky Ligands: Switch to Buchwald-type biaryl phosphines (e.g., XPhos or tBuXPhos ) or N-Heterocyclic Carbenes (NHC). The steric bulk of these ligands prevents the formation of the inactive bis-heterocycle palladium species.

-

Use Pre-catalysts: Utilize Pd-PEPPSI-IPent or XPhos Pd G3 . These are pre-formed active species that initiate rapidly and are resistant to coordination by the substrate nitrogen.

Issue 2: "I see full consumption of the alkyne, but my aryl halide is untouched."

Diagnosis: Glaser Homocoupling. This is the "Copper Trap." In the presence of Cu(I) and trace oxygen, electron-deficient alkynes (often used with these heterocycles) homocouple rapidly to form 1,3-diynes. This consumes the alkyne before it can transmetallate to the Palladium cycle.

Corrective Action:

-

Go Copper-Free: Remove CuI entirely. (See Protocol B below).

-

Slow Addition: If Copper is required for rate, add the alkyne via syringe pump over 2 hours to keep its instantaneous concentration low.

-

Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen that drives the Glaser cycle.

Issue 3: "My heterocycle is degrading or forming an unexpected amine."

Diagnosis: SNAr Competition. Electron-deficient rings (like 4-chloropyrimidine) are highly electrophilic. If you use a nucleophilic base (like diethylamine or morpholine), the base will attack the ring directly, displacing the halide via Nucleophilic Aromatic Substitution (SNAr) instead of promoting the coupling.

Corrective Action:

-

Switch Bases: Use a hindered, non-nucleophilic organic base like DIPEA (Hünig's base) or an inorganic base like Cs₂CO₃ suspended in MeCN or DMF.

-

Avoid Strong Heating: SNAr rates increase drastically with temperature. Use a more active catalyst (Pd-PEPPSI) to allow reaction at 40–60°C rather than 100°C.

Validated Experimental Protocols

Protocol A: The "Standard" Optimized (Pd/Cu)

Best for: Moderately reactive heterocycles (e.g., 3-bromopyridine) where Glaser coupling is not the primary failure mode.

| Component | Reagent/Condition | Rationale |

| Catalyst | XPhos Pd G3 (1–3 mol%) | Bulky ligand prevents N-poisoning; G3 precatalyst ensures rapid initiation. |

| Co-Catalyst | CuI (1.5 mol%) | Facilitates transmetallation. Keep ratio Pd:Cu close to 1:1 to minimize homocoupling. |

| Base | Et₃N (2.0 equiv) | Standard base; ensure it is distilled if substrate is moisture sensitive. |

| Solvent | THF or MeCN (Degassed) | MeCN coordinates weakly, stabilizing intermediates without poisoning. |

| Temp | 60 °C | Sufficient for oxidative addition without promoting thermal degradation. |

Step-by-Step:

-

Charge a reaction vial with Aryl Halide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and CuI (0.015 equiv).

-

Seal and purge with Argon for 5 minutes.

-

Add degassed THF (0.2 M concentration) and Et₃N via syringe.

-

Add Alkyne (1.2 equiv) dropwise.

-

Heat to 60°C. Monitor by LCMS.

Protocol B: The "Copper-Free" Variant (Pd-PEPPSI)

Best for: Highly electron-deficient rings (e.g., chloropyrimidines) or when Glaser homocoupling is dominant.

| Component | Reagent/Condition | Rationale |

| Catalyst | Pd-PEPPSI-IPent (2 mol%) | Extremely robust NHC catalyst; stable to air/moisture; does not require Cu. |

| Base | Cs₂CO₃ (2.0 equiv) | Inorganic base facilitates the "deprotonation mechanism" (see Fig 2). |

| Solvent | DMF or Dioxane | Polar aprotic solvents assist in solubilizing the inorganic base. |

| Temp | 80 °C | Higher temp needed to drive the Cu-free rate-limiting step. |

Step-by-Step:

-

Charge vial with Aryl Halide (1.0 equiv), Pd-PEPPSI-IPent (0.02 equiv), and Cs₂CO₃ (2.0 equiv).

-

Seal and purge with Argon.

-

Add degassed DMF.

-

Add Alkyne (1.5 equiv). Note: Excess alkyne is less risky here as Glaser coupling is suppressed without Cu.

-

Heat to 80°C for 4–12 hours.

Mechanistic Insight: The Copper-Free Pathway

Why does removing Copper help with electron-deficient systems?

In the absence of Copper, the reaction proceeds via a Carbopalladation or a Base-Assisted Deprotonation pathway. For electron-deficient heterocycles, the cycle relies on the amine/carbonate base to deprotonate the alkyne after it has coordinated to the Palladium center. This avoids the formation of the Copper-acetylide species, which is the primary source of homocoupling side reactions.

Figure 2: The Copper-Free Sonogashira cycle. Note that the base acts directly on the Palladium-Alkyne complex, bypassing the sensitive Copper-acetylide intermediate.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(50), 13389–13396. Link

-